![molecular formula C10H12N2O6S2 B1422531 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide CAS No. 1258701-14-2](/img/structure/B1422531.png)
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide
Overview
Description
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide is a chemical compound with the molecular formula C10H12N2O6S2 and a molecular weight of 320.34 g/mol. This compound is known for its unique structure, which includes a benzene ring substituted with two sulfonamide groups and a tetrahydrofuran ring.
Preparation Methods
The synthesis of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with (3S)-2-oxooxolan-3-amine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, where nucleophiles such as amines or alcohols replace the sulfonamide moiety.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tetrahydrofuran ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide include:
Benzene-1,4-disulfonamide: Lacks the tetrahydrofuran ring, resulting in different chemical properties and biological activities.
1-N-[(3R)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide: The stereochemistry of the oxolan ring is different, which can affect the compound’s reactivity and interactions with biological targets.
1,4-Benzenedisulfonamide, N1-[(3S)-tetrahydro-2-oxo-3-furanyl]: A closely related compound with similar structural features but potentially different applications and activities.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both sulfonamide and tetrahydrofuran moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORRRCOEYVDOPY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


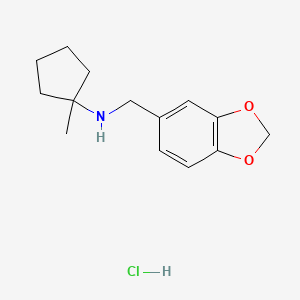
![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)
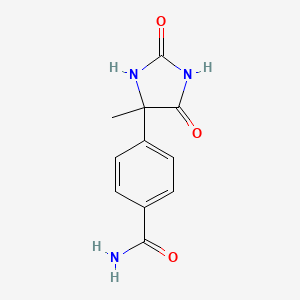
![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)
![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
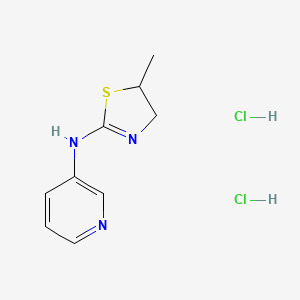
![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
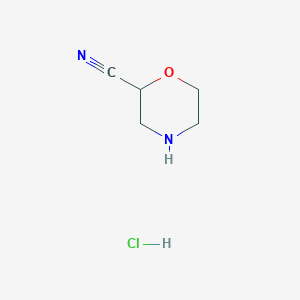
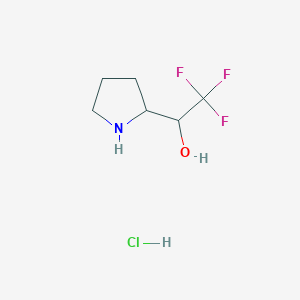

![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)
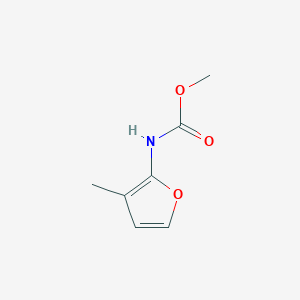
![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)
